1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- is a chiral organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 . This compound is known for its unique structure, which includes a hexanol backbone and a phenylaminooxy group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- typically involves the reaction of a carbonyl compound with a nitroso compound in the presence of a chiral catalyst . The chiral catalyst ensures the formation of the (2R)-enantiomer, which is crucial for the compound’s specific applications. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of chiral catalysts and controlled reaction conditions would be essential to ensure the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylaminooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The phenylaminooxy group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound ensures that it interacts selectively with these targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexanol: A simple alcohol with a similar hexanol backbone but lacking the phenylaminooxy group.
2-Phenylaminoethanol: Contains a phenylamino group but with a shorter carbon chain.
2-[(Phenylamino)oxy]ethanol: Similar functional groups but with a different carbon chain length.
Uniqueness
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- is unique due to its specific combination of a hexanol backbone and a phenylaminooxy group, along with its chiral nature. This combination allows it to participate in unique chemical reactions and interact selectively with biological targets, making it valuable in various scientific research applications.
Eigenschaften
CAS-Nummer |
608130-29-6 |
---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
(2R)-2-anilinooxyhexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-2-3-9-12(10-14)15-13-11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
CDZFNXVYPRFXPP-GFCCVEGCSA-N |
Isomerische SMILES |
CCCC[C@H](CO)ONC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(CO)ONC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.